Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-

Vue d'ensemble

Description

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a chemical compound that belongs to the class of formamides. Formamides are amides derived from formic acid and are known for their diverse applications in organic synthesis and industrial processes. This particular compound features a naphthalene ring substituted with a methoxy group and an ethyl chain, which is further connected to a formamide group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves the reaction of 7-methoxy-1-naphthaldehyde with ethylamine to form the corresponding imine, which is then reduced to the amine. The final step involves the formylation of the amine using formic acid or a formylating agent such as ethyl formate under acidic conditions .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfonated rice husk ash (RHA-SO3H) can be employed to promote the formylation reaction efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The formamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed

Oxidation: 2-(7-hydroxy-1-naphthalenyl)ethyl formamide.

Reduction: 2-(7-methoxy-1-naphthalenyl)ethylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets. The methoxy-naphthalene moiety can intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, the formamide group can form hydrogen bonds with biological macromolecules, affecting their function and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-(7-methoxy-1-naphthalenyl)ethyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.

N-(2-(7-hydroxy-1-naphthalenyl)ethyl)formamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is unique due to its specific combination of a methoxy-naphthalene moiety and a formamide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Activité Biologique

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a compound of significant interest in the fields of chemistry and biology. Its unique structure, featuring a methoxy-naphthalene moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

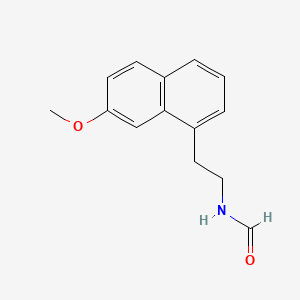

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- can be represented by the following chemical structure:

This compound is characterized by:

- A methoxy group (-OCH₃) attached to a naphthalene ring.

- An ethyl chain connecting to the formamide functional group.

The biological activity of Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is hypothesized to involve several mechanisms:

- DNA Intercalation : The methoxy-naphthalene moiety may intercalate into DNA, disrupting replication and transcription processes.

- Hydrogen Bonding : The formamide group can form hydrogen bonds with biological macromolecules, potentially altering their function and stability.

Antimicrobial Properties

Research indicates that compounds similar to Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- exhibit antimicrobial properties. The presence of the methoxy group enhances the interaction with microbial membranes, leading to increased permeability and cell death.

Anticancer Activity

Studies have demonstrated that derivatives of this compound show promising anticancer activities. For instance:

- Cell Proliferation Inhibition : In vitro assays have shown that related compounds can inhibit cell proliferation in various cancer cell lines with IC₅₀ values below 40 nM .

- Microtubule Targeting : Compounds similar in structure have been identified as microtubule-targeting agents, which are crucial for disrupting cancer cell division .

Study 1: Antiproliferative Effects

A recent study evaluated the antiproliferative effects of various naphthalene derivatives, including Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-. The results indicated that this compound could significantly reduce cell viability in cancer cell lines such as MDA-MB-435. The observed IC₅₀ was approximately 19 nM, showcasing its potential as a therapeutic agent against breast cancer .

| Compound | IC₅₀ (nM) | Mechanism |

|---|---|---|

| Formamide derivative | 19 | Microtubule depolymerization |

| Control (Paclitaxel) | 15 | Microtubule stabilization |

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of methoxy-substituted naphthalene derivatives. The study found that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption caused by hydrophobic interactions .

Comparative Analysis with Similar Compounds

Propriétés

IUPAC Name |

N-[2-(7-methoxynaphthalen-1-yl)ethyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-17-13-6-5-11-3-2-4-12(14(11)9-13)7-8-15-10-16/h2-6,9-10H,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNVBLHBIPTPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2CCNC=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160494 | |

| Record name | Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138113-05-0 | |

| Record name | Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138113050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.